5,7-Dibromo-8-quinolyl 2,4,5-trimethylbenzenesulfonate
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Overview
Description
5,7-Dibromo-8-quinolyl 2,4,5-trimethylbenzenesulfonate is a chemical compound with the molecular formula C18H15Br2NO3S. It is known for its unique structure, which includes both quinoline and sulfonate groups, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 2,4,5-trimethylbenzenesulfonate typically involves the reaction of 5,7-dibromo-8-quinolinol with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 2,4,5-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while hydrolysis can produce 5,7-dibromo-8-quinolinol and 2,4,5-trimethylbenzenesulfonic acid .
Scientific Research Applications
5,7-Dibromo-8-quinolyl 2,4,5-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 2,4,5-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the sulfonate group can enhance the compound’s solubility and reactivity. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-2-methyl-8-quinolinol: Similar structure but lacks the sulfonate group.
5,7-Dichloro-8-quinolinol: Chlorine atoms instead of bromine.
8-Hydroxyquinoline: Lacks the bromine and sulfonate groups.
Uniqueness
5,7-Dibromo-8-quinolyl 2,4,5-trimethylbenzenesulfonate is unique due to the presence of both bromine atoms and the sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H15Br2NO3S |
---|---|
Molecular Weight |
485.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C18H15Br2NO3S/c1-10-7-12(3)16(8-11(10)2)25(22,23)24-18-15(20)9-14(19)13-5-4-6-21-17(13)18/h4-9H,1-3H3 |
InChI Key |
BRFQUXWWXRHRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Origin of Product |
United States |
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